molecular formula C14H23FOSi B8456454 tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane CAS No. 891843-06-4

tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane

Cat. No. B8456454
M. Wt: 254.41 g/mol
InChI Key: CAUZLHQMGXBPIB-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 118B (625 mg, 2.46 mmol) in THF (10 mL) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (0.77 mL) was added n-BuLi (1.6M in hexane, 1.77 mL) at −78° C. After stiiring for 45 min at −35° C., DMF (0.94 mL) was added at at −78° C. and the reaction was slowly warmed up to rt. The mixture was stirred at rt for 1 h, diluted with EtOAc. The organic extracts were washed with saturated NaHCO3, brine and dried. The crude product was purified by column chromatography to give 118C (615 mg, 89% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 0.21 (s, 6H) 1.01 (s, 9H) 1.21 (t, J=7.47 Hz, 3H) 2.59 (q, J=7.47 Hz, 2H) 6.99 (dd, J=7.91, 2.20 Hz, 1H) 7.21-7.27 (m, 1H) 10.30 (s, 1H).
Name
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
solvent
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([O:8][C:9]1[CH:14]=[C:13]([CH2:15][CH3:16])[CH:12]=[CH:11][C:10]=1[F:17])([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.CN([CH:26]=[O:27])C>C1COCC1.CN(C)CCN(C)CCN(C)C.CCOC(C)=O>[Si:5]([O:8][C:9]1[C:10]([F:17])=[C:11]([CH:12]=[C:13]([CH2:15][CH3:16])[CH:14]=1)[CH:26]=[O:27])([C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:7])[CH3:6]

Inputs

Step One
Name
Quantity
625 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)CC)F
Name
Quantity
1.77 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.77 mL
Type
solvent
Smiles
CN(CCN(CCN(C)C)C)C
Step Two
Name
Quantity
0.94 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic extracts were washed with saturated NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C(=C(C=O)C=C(C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.